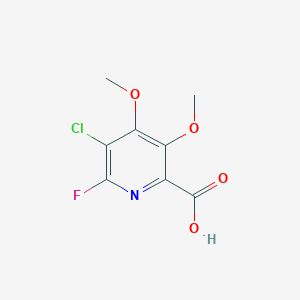
5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid is a chemical compound with the molecular formula C8H7ClFNO4 It is a derivative of picolinic acid, characterized by the presence of chlorine, fluorine, and methoxy groups on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid typically involves multi-step organic reactions. One common method includes the halogenation of 3,4-dimethoxypyridine followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of specific reagents such as chlorinating and fluorinating agents under controlled temperature and pressure to ensure the selective substitution of the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-3,4-dimethoxypicolinic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
6-Fluoro-3,4-dimethoxypicolinic acid:
3,4-Dimethoxypicolinic acid: Lacks both halogen atoms, making it less reactive in certain types of chemical reactions.
Uniqueness
5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s stability, binding affinity, and specificity in various applications, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
2007917-11-3 |
|---|---|
Fórmula molecular |
C8H7ClFNO4 |
Peso molecular |
235.59 g/mol |
Nombre IUPAC |
5-chloro-6-fluoro-3,4-dimethoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7ClFNO4/c1-14-5-3(9)7(10)11-4(8(12)13)6(5)15-2/h1-2H3,(H,12,13) |
Clave InChI |
LVTLXXFRDXQMGG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC(=C1Cl)F)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


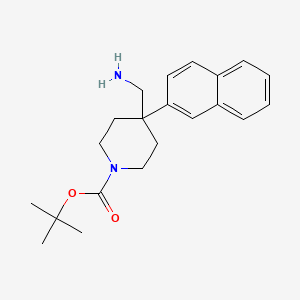
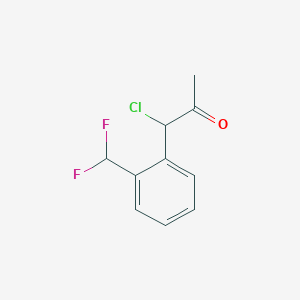
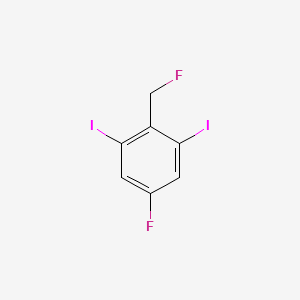
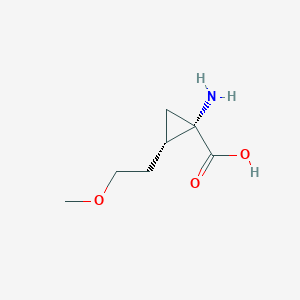
![(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B14035981.png)
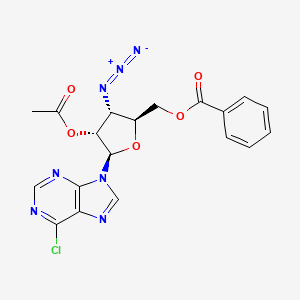
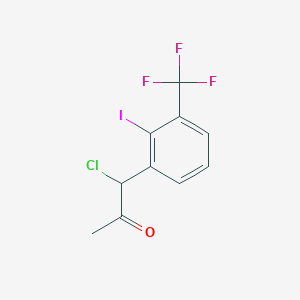
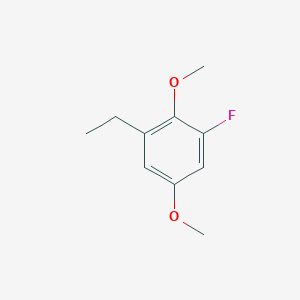
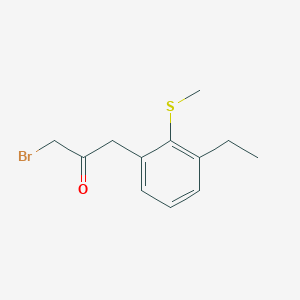
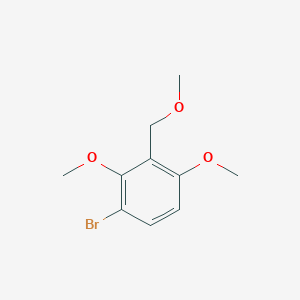
![2-Propen-1-one, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-3-(dimethylamino)-](/img/structure/B14036004.png)

![ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14036013.png)

